molecular formula C10H12N2O B023234 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone CAS No. 15569-85-4

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone

Cat. No. B023234
CAS RN: 15569-85-4
M. Wt: 176.21 g/mol
InChI Key: UIKROCXWUNQSPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidinone derivatives often involves practical and improved methods that are cost-effective and robust. For example, a practical synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]-5-[(methanesulfonyloxy)methyl]-2-pyrrolidinone demonstrates a highly efficient reaction sequence including ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation, which has been successfully implemented in pilot plant production of multikilogram quantities (Yee et al., 2002).

Molecular Structure Analysis

Studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones reveal insights into the molecular structure of related compounds. Single crystal X-ray diffraction analysis has been used to determine the crystal structures, demonstrating the importance of hydrogen bonding to the solubility and stability of these compounds (Nelson et al., 1988).

Chemical Reactions and Properties

3-Pyrrolidinones are versatile substrates used for synthesizing a wide variety of heterocyclic compounds due to the high reactivity of the active methylene group next to the carbonyl of the pyrrolidine ring. This reactivity is exploited in drug synthesis and the production of heterocyclic compounds (Amer et al., 2008).

Scientific Research Applications

  • Polymer Synthesis : Pratap and Heller (1992) found that 1-Methyl-2-pyrrolidinone serves as an effective electron-pair donor in carbocationic polymerization, aiding in the synthesis of linear living,-bis(t-chloro)polyisobutylenes without cycloalkylation (Pratap & Heller, 1992).

  • Synthesis of Agrochemicals and Medicinal Compounds : Ghelfi et al. (2003) demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones from N-substituted 4-methyl-2-pyrrolidinones, which are useful in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).

  • Drug Synthesis : Amer et al. (2008) highlighted the role of 3-pyrrolidinones as versatile substrates in synthesizing various heterocyclic compounds and as raw materials for drug synthesis due to their high reactivity (Amer et al., 2008).

  • Tobacco Alkaloid Metabolism : Liu et al. (1999) identified the intermediate in the biotransformation of 1-methyl-2-(3-pyridinyl)pyrrole (beta-nicotyrine) to 5-hydroxy-5-(3-pyridinyl)-3-pyrrolin-2-one, which is significant in understanding tobacco alkaloid metabolism (Liu et al., 1999).

  • Medical Aids : Muzzarelli (1992) found that methyl pyrrolidinone chitosan is an absorbable medical aid useful for tissue reconstruction, particularly in surgical wound dressings (Muzzarelli, 1992).

  • Positron Emission Tomography : Brown et al. (2001) developed an efficient radiochemical synthesis of a high-affinity ligand for studying nicotinic acetylcholine receptors using positron emission tomography (Brown et al., 2001).

  • Atmospheric Chemistry : Aschmann and Atkinson (1999) explored the atmospheric chemistry of 1-methyl-2-pyrrolidinone, particularly its reactions with OH and NO3 radicals (Aschmann & Atkinson, 1999).

properties

IUPAC Name

1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047577
Record name (+/-)-Cotinine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone

CAS RN

15569-85-4, 66269-66-7, 486-56-6
Record name 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66269-66-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Cotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

41 °C
Record name Cotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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